2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide
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Overview
Description
2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide is a complex organic compound featuring a pyrazole and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with ethyl acetoacetate and hydrazine hydrate to form 3-ethoxy-1-ethyl-1H-pyrazole.
Triazole Formation: Reacting the pyrazole derivative with thiosemicarbazide under acidic conditions to form the triazole ring.
Thioether Formation: The triazole compound is then reacted with methyl bromoacetate to introduce the thioether linkage.
Final Acetamide Formation: The intermediate is then treated with methylamine to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the pyrazole or triazole rings.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the methyl group attached to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazole or triazole derivatives.
Substitution: Various substituted pyrazole or triazole compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The pyrazole and triazole rings are known to interact with various biological targets, making this compound a candidate for drug discovery.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on their specific molecular modifications.
Industry
In industry, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its ability to interfere with biological pathways in plants and fungi.
Mechanism of Action
The mechanism of action of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The pyrazole and triazole rings can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide
- 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-ethylacetamide
Uniqueness
The uniqueness of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide lies in its specific substitution pattern, which can influence its reactivity and biological activity
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2S/c1-5-19-7-9(12(17-19)21-6-2)11-15-16-13(18(11)4)22-8-10(20)14-3/h7H,5-6,8H2,1-4H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAXFAFZLKEFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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